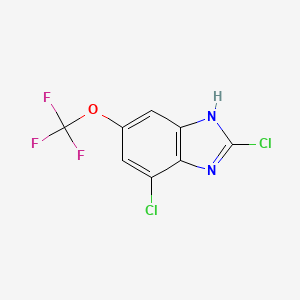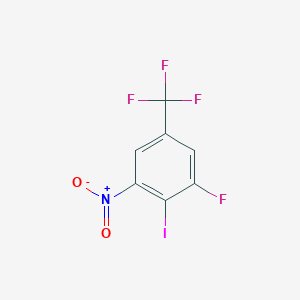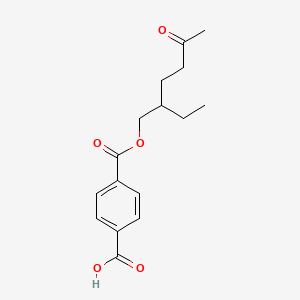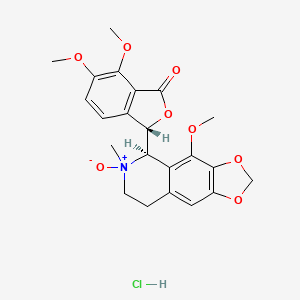
Noscapine N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Noscapine N-Oxide Hydrochloride is a derivative of noscapine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). Noscapine itself is known for its antitussive (cough-suppressing) properties and has been used in medicine for many years. The N-oxide derivative is of particular interest due to its potential enhanced biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Noscapine N-Oxide Hydrochloride typically involves the oxidation of noscapine. One common method includes reacting noscapine with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. This reaction is carried out under acidic conditions to yield the hydrochloride salt of the N-oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Noscapine N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The initial formation of the N-oxide from noscapine is an oxidation reaction.
Reduction: The N-oxide can be reduced back to noscapine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Zinc and hydrochloric acid (HCl) are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: this compound.
Reduction: Noscapine.
Substitution: Various substituted noscapine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Noscapine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: The compound is studied for its potential effects on cellular processes, including its role in microtubule dynamics.
Medicine: Research is ongoing into its potential as an anticancer agent, particularly in targeting microtubules and inhibiting cell division.
Mecanismo De Acción
Noscapine N-Oxide Hydrochloride exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and disrupts their dynamic instability. This leads to cell cycle arrest in the mitotic phase and induces apoptosis (programmed cell death) in cancer cells. The compound’s ability to cross the blood-brain barrier makes it particularly useful in treating brain tumors .
Comparación Con Compuestos Similares
Noscapine: The parent compound, known for its antitussive properties.
Bromo-noscapine: A derivative with enhanced anticancer activity.
Nornoscapine: A demethylated form of noscapine with different biological activities.
Comparison: Noscapine N-Oxide Hydrochloride is unique in its enhanced ability to disrupt microtubule dynamics compared to noscapine. Its N-oxide group provides additional sites for chemical modification, potentially leading to derivatives with improved pharmacological properties. Unlike bromo-noscapine, which has a bromine atom, the N-oxide derivative offers a different mechanism of action and potentially fewer side effects .
Propiedades
Fórmula molecular |
C22H24ClNO8 |
|---|---|
Peso molecular |
465.9 g/mol |
Nombre IUPAC |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C22H23NO8.ClH/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+,23?;/m1./s1 |
Clave InChI |
NBUGJFAWLMEDRD-SQYDCFKDSA-N |
SMILES isomérico |
C[N+]1(CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |
SMILES canónico |
C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


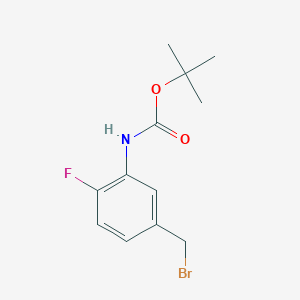
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)

![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)


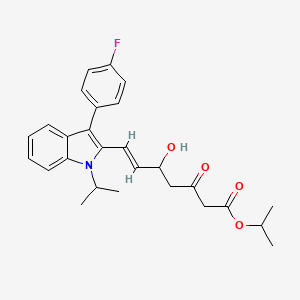
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
